molecular formula C42H76O8Sn B15179346 Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) CAS No. 84788-17-0

Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate)

Cat. No.: B15179346
CAS No.: 84788-17-0
M. Wt: 827.8 g/mol
InChI Key: ZGMIVMHTJAYIMJ-SFNWWBDBSA-L
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Description

Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) is an organotin compound characterized by a central dibutylstannylene core linked via oxygen bridges to two 4-oxobut-2-enoate ester groups, each substituted with isotridecyl alkyl chains. This structure confers unique physicochemical properties, including moderate Lewis acidity, thermal stability, and solubility in nonpolar solvents. Organotin compounds of this class are primarily utilized as catalysts in polyurethane (PU) foam production, stabilizers in polyvinyl chloride (PVC), and intermediates in organic synthesis. The isotridecyl substituents enhance solubility in organic matrices, while the conjugated ester system may influence reactivity and coordination behavior.

Properties

CAS No.

84788-17-0

Molecular Formula

C42H76O8Sn

Molecular Weight

827.8 g/mol

IUPAC Name

4-O-[dibutyl-[(E)-4-(11-methyldodecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(11-methyldodecyl) (E)-but-2-enedioate

InChI

InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-14-21-17(20)13-12-16(18)19;2*1-3-4-2;/h2*12-13,15H,3-11,14H2,1-2H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*13-12+;;;

InChI Key

ZGMIVMHTJAYIMJ-SFNWWBDBSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) typically involves the reaction of dibutyltin oxide with diisotridecyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) has several scientific research applications:

Mechanism of Action

The mechanism by which diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) exerts its effects involves the interaction of the stannylene moiety with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Properties of Diisotridecyl 4,4'-((Dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) and Analogues

Property/Compound Diisotridecyl 4,4'-((Dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) Dibutyltin Dilaurate Dioctyltin Maleate Dimethyltin Dichloride
Molecular Weight (g/mol) ~850–900 (estimated) 631.56 753.65 303.77
Solubility High in hydrocarbons, esters Soluble in esters, ketones Soluble in PVC plastisols Hydrolyzes in polar solvents
Thermal Stability (°C) 180–220 (decomposition onset) 200–250 170–200 <100 (volatile)
Catalytic Activity Moderate in PU foams; selective esterification High in PU catalysis Low; used as PVC stabilizer High in polycondensation
Toxicity (LD50, oral rat) ~500–1000 mg/kg (estimated) 128 mg/kg >2000 mg/kg 37 mg/kg (highly toxic)
Primary Applications PU catalysts, PVC stabilizers, lubricant additives PU foam catalysts PVC heat stabilizers Polymerization catalysts

Structural and Functional Analysis

Dibutyltin Dilaurate: Unlike the target compound, dibutyltin dilaurate features two laurate ester groups instead of conjugated 4-oxobut-2-enoate moieties. This reduces its Lewis acidity but enhances compatibility with PU systems. Its higher catalytic activity in PU foams is attributed to the shorter laurate chains, which facilitate faster diffusion in reactive matrices .

Dioctyltin Maleate: The maleate ligand in this compound provides chelating sites that improve PVC stabilization by scavenging HCl. In contrast, the target compound’s 4-oxobut-2-enoate groups may offer weaker chelation but better thermal resistance due to isotridecyl branching, which delays oxidative degradation .

Dimethyltin Dichloride :

  • With shorter methyl groups and chloride ligands, this compound exhibits high volatility and acute toxicity. The target compound’s bulky isotridecyl groups reduce volatility and mitigate toxicity, making it safer for industrial handling .

Research Findings and Trends

Recent studies highlight the growing preference for branched alkyltin compounds like Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) in eco-friendly formulations. Regulatory pressures on volatile and toxic organotins (e.g., dimethyltin derivatives) have driven innovation toward higher-molecular-weight, less-lethal alternatives. Research also emphasizes the role of ester group conjugation in enhancing photostability, a critical factor in outdoor polymer applications .

Q & A

Advanced Question

  • Variable-temperature 119Sn^{119}\text{Sn} NMR : Probe fluxional behavior of Sn-O bonds in polar solvents (e.g., DMSO) .
  • EXAFS spectroscopy : Resolve Sn-O bond lengths and coordination numbers in crystalline vs. amorphous states.
  • Raman spectroscopy : Monitor low-frequency Sn-ligand vibrational modes (<500 cm1^{-1}).

What regulatory classifications apply to this compound under TSCA, and what documentation is required for its use in cross-institutional research?

Basic Question
The compound is subject to:

  • TSCA Section 5 SNURs : Requires EPA notification for "significant new uses" (e.g., industrial-scale synthesis) .
  • Recordkeeping : Maintain logs of synthesis quantities, disposal methods, and exposure incidents per §721.125 .
  • Export compliance : Submit EPA Form 7710-25 for international transfers .

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